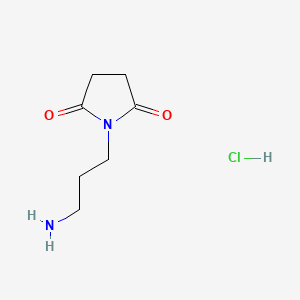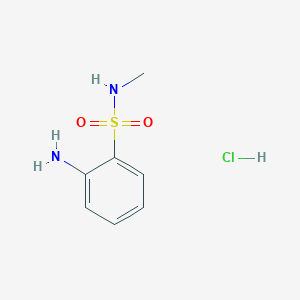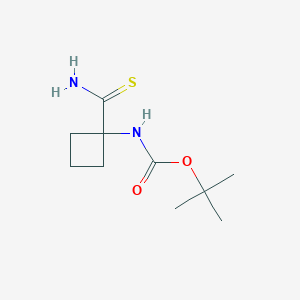
2-(4-Bromophenyl)-4,6-dichloroquinazoline
説明
2-(4-Bromophenyl)-4,6-dichloroquinazoline (2-BPDCQ) is an organobromine compound that has been used in a variety of research applications. It is a member of the quinazoline family, a heterocyclic compound containing two nitrogen atoms and four carbon atoms. 2-BPDCQ has been studied for its potential applications in medicinal chemistry, biochemical research, and drug development.
科学的研究の応用
Antimalarial Activity
- 2-(4-Bromophenyl)-4,6-dichloroquinazoline, as a structural analogue in the quinoline family, may have implications in antimalarial research. Diarylquinolines, a class of compounds including quinazolines, have shown potential in treating multidrug-resistant tuberculosis by inhibiting mycobacterial ATP synthase, suggesting a mechanism of action that could be explored for antimalarial properties as well (Diacon et al., 2009).
Antimicrobial Properties
- The quinoline structure is known for its antimicrobial properties, with various derivatives being used as antiseptics and antimicrobials. The specific configuration of this compound could offer unique interactions with bacterial or fungal enzymes or DNA, thereby presenting a pathway for new antimicrobial agents (Rodríguez et al., 2001).
Chemotherapeutic Potential
- Quinoline derivatives have been studied for their potential in cancer treatment. EGFR mutation and resistance to certain drugs in non-small-cell lung cancer have been linked to quinazoline derivatives, indicating that this compound could be a candidate for designing new inhibitors to overcome drug resistance in cancer therapy (Kobayashi et al., 2005).
特性
IUPAC Name |
2-(4-bromophenyl)-4,6-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQLGPWPECQJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680050 | |
| Record name | 2-(4-Bromophenyl)-4,6-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405933-98-4 | |
| Record name | 2-(4-Bromophenyl)-4,6-dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405933-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4,6-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1522483.png)
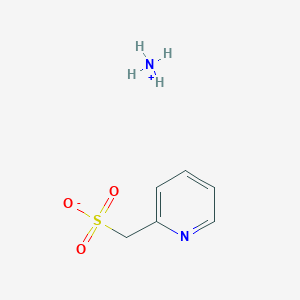
![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)
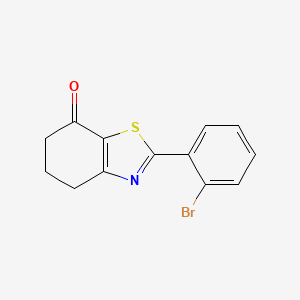
![3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid](/img/structure/B1522490.png)



![butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B1522497.png)
![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)

